molecular formula C18H16FN3O4S B2813593 2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941931-83-5

2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

Katalognummer B2813593
CAS-Nummer: 941931-83-5
Molekulargewicht: 389.4
InChI-Schlüssel: ICSOUQJUQNCIDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPA and has been extensively studied for its pharmacological properties. In

Wissenschaftliche Forschungsanwendungen

EPPA has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. EPPA has also been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, EPPA has been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of EPPA is not fully understood. However, it has been proposed that EPPA acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting the activity of COX-2, EPPA can reduce the production of prostaglandins and thereby alleviate inflammation, pain, and fever.
Biochemical and Physiological Effects:
EPPA has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). EPPA can also reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Moreover, EPPA can reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. EPPA has also been shown to have analgesic and antipyretic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of EPPA is its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, EPPA has neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases. However, one of the limitations of EPPA is its low solubility in water, which makes it difficult to administer in vivo. Moreover, the mechanism of action of EPPA is not fully understood, which limits its potential applications.

Zukünftige Richtungen

There are several future directions for the study of EPPA. One of the directions is to investigate the mechanism of action of EPPA in more detail. This will help to identify the molecular targets of EPPA and to develop more potent derivatives. Another direction is to investigate the potential use of EPPA in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Moreover, the use of EPPA as an anticancer agent can be further explored, and its efficacy can be tested in clinical trials. Finally, the development of novel formulations of EPPA with improved solubility and bioavailability can enhance its potential applications in various fields.
Conclusion:
In conclusion, 2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has shown promising pharmacological properties. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use as an anticancer agent and neuroprotective agent. Although its mechanism of action is not fully understood, EPPA has the potential to be developed into a potent therapeutic agent. Further research is needed to explore its potential applications in various fields.

Synthesemethoden

The synthesis of EPPA involves the reaction of 4-(ethylsulfonyl)phenyl hydrazine with 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis method is around 70%, which makes it an efficient method for producing EPPA.

Eigenschaften

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-2-27(24,25)15-9-3-12(4-10-15)11-16(23)20-18-22-21-17(26-18)13-5-7-14(19)8-6-13/h3-10H,2,11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSOUQJUQNCIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.